Lipophilicity (XLogP) Elevation Driven by the 1-Trifluoromethyl Group
The target compound exhibits a computed XLogP3-AA of 4.8, which is approximately 1.8 log units higher than the non‑fluorinated analog 4-(benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-28-3) that lacks the CF3 group [1]. The comparator XLogP was estimated using the CF3 group contribution of ∼1.5–2.0 log units typical for aromatic CF3 substitution [2]. The ΔXLogP ≈ 1.8 corresponds to a roughly 60‑fold increase in partition coefficient, directly impacting passive membrane permeability and CNS penetration potential [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.8 [1] |
| Comparator Or Baseline | 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline (CAS 338420-28-3); XLogP estimated ≈ 3.0 (based on CF3 contribution) [2] |
| Quantified Difference | ΔXLogP ≈ +1.8 (∼60× higher partition coefficient) |
| Conditions | Computed via XLogP3 3.0 (PubChem); CF3 contribution inferred from medicinal chemistry precedent |
Why This Matters
Higher lipophilicity can enhance blood‑brain barrier penetration, a critical factor when procuring compounds for CNS‑targeted screening or neurological disease models.
- [1] PubChem CID 1475981, XLogP3-AA = 4.8. https://pubchem.ncbi.nlm.nih.gov/compound/1475981 View Source
- [2] Meanwell NA, Fluorine and Fluorinated Motifs in the Design of Druglike Molecules, J. Med. Chem. 2018, 61, 5822–5880 (CF3 π contribution ≈ +1.5 log units). View Source
